

Application Notes and Protocols for the Oximation of 3-Nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

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This document provides a detailed experimental procedure for the synthesis of 3-nitrobenzaldehyde oxime, a valuable intermediate in organic synthesis and drug development. The protocol is based on established laboratory methods and includes comprehensive data for the characterization of the starting material and the final product.

Data Presentation

A summary of the key quantitative data for the oximation of 3-nitrobenzaldehyde is presented in Table 1. This allows for a quick reference to the physical and spectroscopic properties of the compounds involved.

Table 1: Physicochemical and Spectroscopic Data

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	¹ H NMR (DMSO-d6) δ (ppm)	Yield (%)
3-Nitrobenzaldehyde	C ₇ H ₅ NO ₃	151.12	58.5[1]	10.18 (s, 1H), 8.41 (d, J = 8.5 Hz, 2H), 8.08-8.10 (q, 2H)	-
3-Nitrobenzaldehyde Oxime	C ₇ H ₆ N ₂ O ₃	166.14	119-122[2]	11.66 (s, 1H), 8.42 (s, 1H), 8.34 (s, 1H), 8.21-8.24 (m, 1H), 8.05-8.06 (m, 1H), 7.71 (t, J = 8.2 Hz, 1H)[3]	93[3]

Experimental Protocols

This section details the materials and methods required for the successful synthesis of 3-nitrobenzaldehyde oxime.

Materials and Equipment

- 3-Nitrobenzaldehyde
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium acetate (CH₃COONa)
- Ethanol
- Water
- Round-bottomed flask (100 mL)

- Reflux condenser
- Beaker (250 mL)
- Büchner funnel and flask
- Vacuum source
- Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure

The synthesis of 3-nitrobenzaldehyde oxime is conducted via the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.^[3]

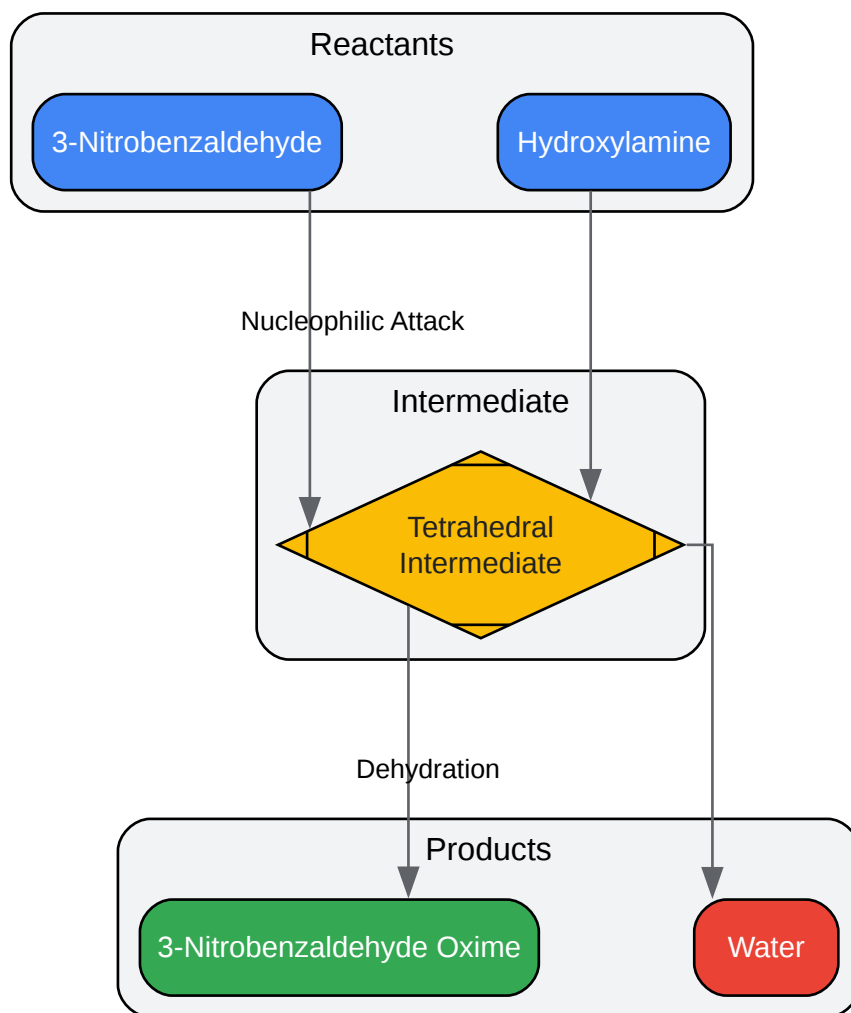
- **Reaction Setup:** In a 100 mL round-bottomed flask, combine 3-nitrobenzaldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g).
- **Solvent Addition:** To the flask, add ethanol (10.0 mL) and water (40.0 mL).
- **Reflux:** Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with continuous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the contents of the flask into a 250 mL beaker and allow it to cool to room temperature.
- **Isolation:** Cool the mixture in an ice bath to facilitate precipitation. Collect the precipitate by suction filtration using a Büchner funnel.

- Purification: Thoroughly wash the collected solid with cold water and dry it under a vacuum.
- Recrystallization: For further purification, recrystallize the crude product from ethanol to obtain a pure solid of 3-nitrobenzaldehyde oxime.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the oximation of 3-nitrobenzaldehyde.

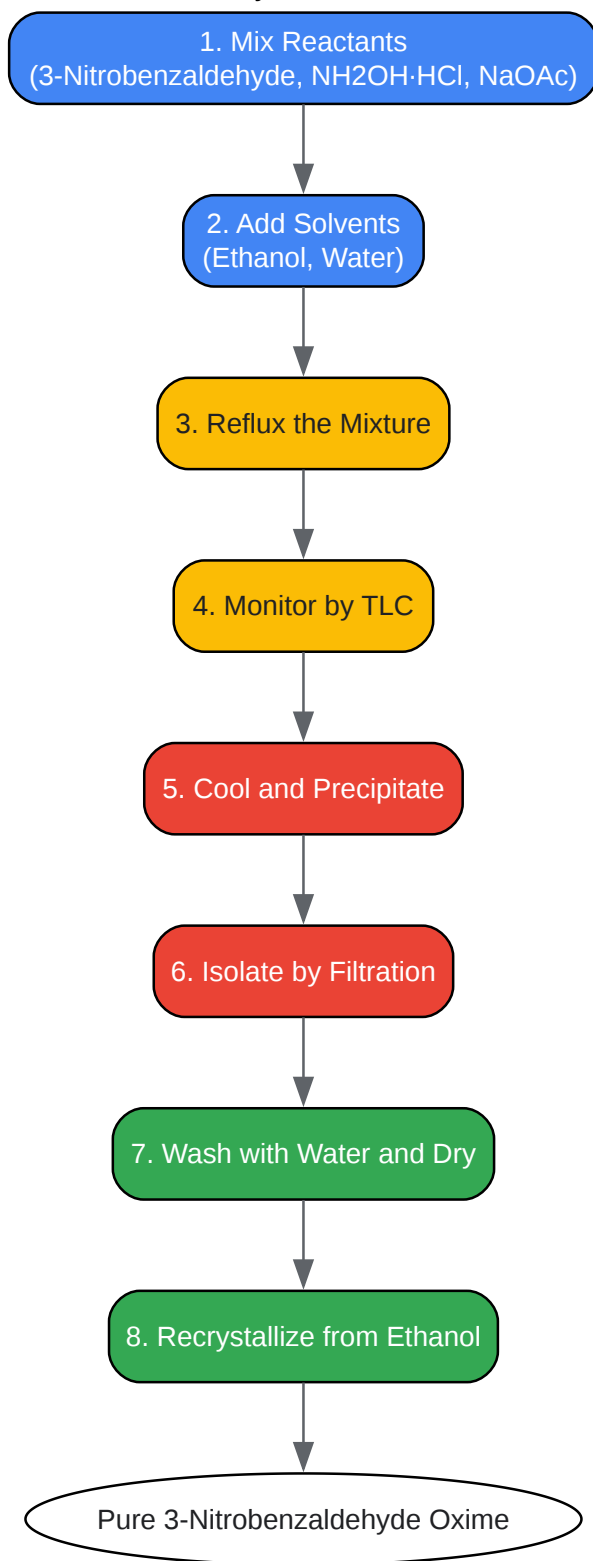
Reaction Mechanism for the Oximation of 3-Nitrobenzaldehyde



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Caption: Reaction mechanism of 3-nitrobenzaldehyde oximation.

Experimental Workflow for the Synthesis of 3-Nitrobenzaldehyde Oxime

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Caption: Step-by-step experimental workflow.

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References

- 1. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. (E)-3-Nitrobenzaldehyde oxime | lookchem [lookchem.com]
- 3. rsc.org [rsc.org]
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